Product packaging for 1-phenyl-1H-pyrazole-4-carbothioamide(Cat. No.:CAS No. 54906-38-6)

1-phenyl-1H-pyrazole-4-carbothioamide

Cat. No.: B2812375
CAS No.: 54906-38-6
M. Wt: 203.26
InChI Key: IOSFBUOSEDGEGN-UHFFFAOYSA-N
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Description

1-phenyl-1H-pyrazole-4-carbothioamide (CAS 54906-38-6) is an organic compound with the molecular formula C10H9N3S and a molecular weight of 203.26 g/mol . It is supplied as a powder and should be stored at room temperature . This compound is a pyrazole derivative, a class of heterocycles known for a remarkable broad spectrum of pharmacological activities, making them valuable scaffolds in medicinal chemistry research . Pyrazole carbothioamide derivatives have been synthesized and investigated for various bioactivities. Studies on similar structures have shown significant antioxidant activity , effectively acting as radical scavenging agents in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method . Some derivatives have also demonstrated potent antimicrobial properties and have been studied as inhibitors of enzymes like phospholipase A2 . Furthermore, research into pyrazole carboxamides has revealed their potential as antifungal agents , with studies indicating they can disrupt the mitochondrial function of pathogens by targeting key enzymes in the respiratory chain . The mechanism of action for related compounds suggests they may inhibit complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase) in mitochondria, leading to a decrease in mitochondrial membrane potential and ultimately to fungal cell death . These findings make this compound a compound of significant interest for researchers in fields including antifungal development, oxidative stress studies, and the synthesis of novel bioactive molecules. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3S B2812375 1-phenyl-1H-pyrazole-4-carbothioamide CAS No. 54906-38-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpyrazole-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c11-10(14)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSFBUOSEDGEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations for 1 Phenyl 1h Pyrazole 4 Carbothioamide and Its Structural Analogues

Diverse Synthetic Routes to 1-Phenyl-1H-pyrazole-4-carbothioamide Frameworks

The construction of the pyrazole-4-carbothioamide scaffold can be achieved through several distinct synthetic pathways. These routes include the functional group transformation of pre-formed pyrazoles, cyclization of open-chain precursors like chalcones and hydrazones, and innovative multicomponent reactions that build the molecule in a single step.

A direct and effective method for synthesizing 3-aryl-1-phenyl-1H-pyrazole-4-carbothioamides involves the conversion of the corresponding pyrazole-4-carbonitriles. researchgate.net A modern approach utilizes thioacetamide (B46855) as a sulfur source, presenting a safer alternative to hazardous reagents like Lawesson's Reagent or hydrogen sulfide (B99878) gas. researchgate.net This transformation can be efficiently catalyzed by the solid acid catalyst Amberlyst-15 in ethanol. researchgate.net The protocol is noted for being a rapid, single-step, and clean synthetic method that produces highly pure products in excellent yields, typically between 97-99%. researchgate.net The use of thioacetamide avoids toxic byproducts and simplifies the experimental workup, making the process more environmentally friendly. researchgate.net

This reaction has been explored with various catalysts, including citric acid, BF3-Etherate, and Dowex DR-2030, but the Amberlyst-15 method has demonstrated superior results in terms of product purity and yield. researchgate.net The reaction is versatile, accommodating pyrazole-4-carbonitriles with both electron-donating and electron-withdrawing groups. researchgate.net

Table 1: Comparison of Catalysts for the Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbothioamides from Pyrazole-4-carbonitriles researchgate.net This table is interactive. You can sort and filter the data.

Catalyst Yield (%) Purity Reaction Conditions
Amberlyst-15 97-99 High Ethanol, Reflux
Citric Acid Moderate Moderate Not specified
BF3-Etherate Moderate Moderate Not specified
Dowex DR-2030 Moderate Moderate Not specified

Chalcones (α,β-unsaturated ketones) are versatile precursors for the synthesis of pyrazole (B372694) and pyrazoline carbothioamides. The core reaction involves the cyclocondensation of a chalcone (B49325) with thiosemicarbazide (B42300) or its hydrochloride salt. nanobioletters.comnih.govresearchgate.netekb.eg This reaction leads to the formation of the 4,5-dihydro-1H-pyrazole-1-carbothioamide (pyrazoline) ring system. nih.govekb.eg

The reaction can be catalyzed by either acid or base. researchgate.netekb.eg For instance, refluxing chalcones with thiosemicarbazide in glacial acetic acid or methanol (B129727) with an acid catalyst yields the desired pyrazole carbothioamides. nih.govresearchgate.net Alternatively, base-catalyzed reactions, such as using sodium hydroxide (B78521) in ethanol, can also facilitate the cyclization. ekb.eg The mechanism proceeds through a 1,4-nucleophilic attack of thiosemicarbazide on the chalcone, followed by intramolecular cyclization and dehydration to form the stable pyrazoline ring. nih.gov

Microwave-assisted, solvent-free methods have also been developed, utilizing catalysts like fly-ash:PTS, which offers an environmentally benign and efficient route with high yields. qscience.com This approach is noted for its easy handling and non-hazardous nature. qscience.com

Hydrazones are key intermediates in the synthesis of the pyrazole core, often through the Vilsmeier-Haack reaction. researchgate.netchemmethod.comresearchgate.net This reaction typically involves treating a hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide), which results in cyclization and formylation to produce a 1,3-disubstituted-1H-pyrazole-4-carbaldehyde. chemmethod.comresearchgate.nethealthcare-bulletin.co.uk

Arylhydrazones of various ketones, upon treatment with the Vilsmeier-Haack reagent, undergo an intramolecular cyclization to form the pyrazole ring system. cdnsciencepub.comrsc.org The resulting pyrazole-4-carbaldehyde is a versatile intermediate. researchgate.net To obtain the target carbothioamide, the aldehyde group must be further transformed. This is typically a two-step process: first, the aldehyde is converted to a nitrile (pyrazole-4-carbonitrile), often via an oxime intermediate, and then the nitrile is converted to the carbothioamide as described in section 2.1.1. researchgate.netresearchgate.net This multi-step but reliable pathway allows for significant structural diversity in the final pyrazole-carbothioamide products.

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like pyrazole-carbothioamides in a single pot. biointerfaceresearch.com One notable strategy involves the one-pot reaction of hydrazine (B178648) hydrate (B1144303), an arylidene malononitrile, and an isothiocyanate. biointerfaceresearch.com This reaction, often performed under solvent-free conditions at 60-70°C and catalyzed by HAp/ZnCl2 nano-flakes, produces 5-amino-3-aryl-4-cyano-N-substituted-1H-pyrazole-1-carbothioamide derivatives in high yields (up to 95%) and short reaction times. biointerfaceresearch.com

A plausible mechanism for this MCR begins with the nucleophilic attack of hydrazine hydrate on the isothiocyanate to form a thiosemicarbazide intermediate. biointerfaceresearch.com This is followed by the nucleophilic addition of the thiosemicarbazide to the activated double bond of the arylidene malononitrile, leading to an acyclic intermediate that subsequently undergoes intramolecular cyclization, tautomerization, and oxidation to yield the final pyrazole product. biointerfaceresearch.com

Another three-component, metal-free approach involves the reaction of pyrazole carbaldehydes, secondary amines, and elemental sulfur to generate pyrazole-tethered thioamides. beilstein-journals.org These MCR strategies are advantageous due to their operational simplicity, high yields, and the ability to generate a wide range of derivatives from readily available starting materials. biointerfaceresearch.combeilstein-journals.org

Catalytic Systems and Reaction Optimization in Pyrazole-Carbothioamide Synthesis

The choice of catalyst is crucial for optimizing the synthesis of pyrazole-carbothioamides, influencing reaction rates, yields, and environmental impact. Heterogeneous catalysts are particularly favored as they are often non-toxic, inexpensive, easy to handle, and can be readily separated from the reaction mixture and recycled. cu.edu.eg

Amberlyst-15: This macroporous polystyrene-based resin with strongly acidic sulfonic groups is a highly effective and reusable solid acid catalyst. cu.edu.eg It has been successfully employed in the (3+2) annulation reaction of chalcones with hydrazinecarbothioamide hydrochloride to produce pyrazole carbothioamide derivatives in good yields at room temperature. nanobioletters.com The catalyst can be recovered and reused for several consecutive runs without a significant loss of activity. researchgate.net Amberlyst-15 has also proven superior in catalyzing the transformation of pyrazole-4-carbonitriles to carbothioamides, offering excellent yields and high product purity compared to other catalysts. researchgate.net Its advantages include being inexpensive, non-toxic, and easy to separate from the reaction mixture. cu.edu.eg

HAp/ZnCl2: Hydroxyapatite-supported zinc chloride (HAp/ZnCl2) nano-flakes have emerged as an efficient catalyst for the one-pot, multicomponent synthesis of 1H-pyrazole-1-carbothioamide derivatives. biointerfaceresearch.com This catalytic system facilitates the reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates under solvent-free conditions, leading to high yields (80-90%) in short reaction times (30-40 minutes). biointerfaceresearch.com The use of this nano-catalyst is a key advantage of the protocol, contributing to its efficiency and wide substrate scope. biointerfaceresearch.com

Fly-ash:PTS: A combination of fly-ash and p-toluenesulfonic acid (PTS) serves as an environmentally benign and cost-effective catalyst for the synthesis of 1-thiocarbomyl pyrazolines from chalcones and thiosemicarbazide. qscience.comtsijournals.com This method is often performed under solvent-free microwave irradiation conditions, which significantly reduces reaction times and improves yields. qscience.com The catalyst is non-hazardous and easy to handle, aligning with the principles of green chemistry. qscience.comtsijournals.com

Table 2: Overview of Heterogeneous Catalysts in Pyrazole-Carbothioamide Synthesis This table is interactive. You can sort and filter the data.

Catalyst Synthetic Route Precursors Key Advantages Reference(s)
Amberlyst-15 Cyclization Chalcones, Hydrazinecarbothioamide Reusable, good yields at room temp, eco-friendly. nanobioletters.com, researchgate.net
Amberlyst-15 Nitrile Transformation Pyrazole-4-carbonitrile, Thioacetamide High purity, excellent yields (97-99%), safer sulfur source. researchgate.net
HAp/ZnCl2 Multicomponent Reaction Hydrazine hydrate, Arylidene malononitrile, Isothiocyanate High yields (80-90%), short reaction times, solvent-free. biointerfaceresearch.com
Fly-ash:PTS Cyclization Chalcones, Thiosemicarbazide Solvent-free, microwave-assisted, environmentally benign. qscience.com, tsijournals.com

Solvent-Free and Microwave-Assisted Protocols

Modern synthetic chemistry has increasingly focused on developing environmentally benign and efficient protocols. For the synthesis of this compound and its structural analogues, solvent-free and microwave-assisted methods represent significant advancements over classical techniques, offering reduced reaction times, increased yields, and simplified work-up procedures. nih.govmdpi.com

One prominent microwave-assisted green chemistry approach was developed for the synthesis of 4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives, which are structural analogues. dergipark.org.tr This method involves a multicomponent reaction of an aryl aldehyde, an acetophenone, and thiosemicarbazide in water, utilizing microwave irradiation to accelerate the reaction. dergipark.org.tr Researchers optimized the conditions by testing various basic catalysts and microwave power levels. The highest yields were achieved using tetrabutylammonium (B224687) hydroxide (TBAOH) as a catalyst at a microwave irradiation of 300 W and a temperature of 70°C. dergipark.org.tr This protocol highlights the synergy of using water as a green solvent and microwave energy to drive the reaction efficiently. dergipark.org.tr

Another innovative and efficient protocol involves the one-pot, solvent-free catalytic synthesis of new 1H-pyrazole-1-carbothioamide derivatives. biointerfaceresearch.com This multicomponent reaction utilizes hydrazine hydrate, arylidene malononitrile, and various isothiocyanates in the presence of HAp/ZnCl2 nano-flakes as a catalyst. biointerfaceresearch.com The optimal conditions were established to be solvent-free, with the reaction mixture stirred at 60-70°C. This method proved effective for a wide range of substrates, achieving high yields in remarkably short reaction times (30-40 minutes). biointerfaceresearch.com

The exploration of solvent-free, or "neat," conditions has also been attempted for other related structures. For instance, a three-component reaction of pyrazole carbaldehydes, secondary amines, and elemental sulfur was tested under neat conditions at 70°C. While this metal- and catalyst-free approach is attractive from a green chemistry perspective, it resulted in a low yield of the desired pyrazole-linked thioamide. d-nb.info

Below is a summary of representative solvent-free and microwave-assisted synthetic protocols for structural analogues of this compound.

Table 1: Comparison of Microwave-Assisted and Solvent-Free Synthetic Protocols
MethodologyReactantsCatalyst/ConditionsReaction TimeYieldReference
Microwave-Assisted4-chloro-benzaldehyde, 4-chloroacetophenone, thiosemicarbazideTBAOH, Water, 300 W, 70°CNot SpecifiedHigh dergipark.org.tr
Solvent-Free, CatalyticHydrazine hydrate, arylidene malononitrile, isothiocyanatesHAp/ZnCl2 nano-flakes, 60-70°C30-40 min80-90% biointerfaceresearch.com
Solvent-Free (Neat)Pyrazole carbaldehyde, morpholine, elemental sulfur70°C29 hours13% d-nb.info

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound and its analogues has been significantly improved by the application of green chemistry principles, aiming to reduce the environmental impact of chemical processes. rsc.orgnih.gov These principles are evident in the development of methodologies that minimize waste, avoid hazardous substances, and improve energy efficiency. biointerfaceresearch.com

A key aspect of green synthesis is the use of alternative reaction media. The use of water as a solvent in the microwave-assisted synthesis of 4,5-dihydro-1H-pyrazole-1-carbothioamides is a prime example. dergipark.org.tr Water is non-toxic, non-flammable, and readily available, making it an ideal green solvent that circumvents the environmental and health hazards associated with volatile organic solvents.

Solvent-free reactions represent an even more advanced application of green chemistry, eliminating the solvent altogether. The one-pot, catalyst-assisted synthesis of 1H-pyrazole-1-carbothioamide derivatives under neat conditions significantly reduces waste, as solvents often account for the largest proportion of mass in a typical reaction. biointerfaceresearch.com This approach not only prevents pollution at its source but also simplifies product purification, often obviating the need for chromatographic separation. rsc.org

Energy efficiency is another cornerstone of green chemistry, addressed effectively by microwave-assisted synthesis. Microwave irradiation provides rapid and uniform heating directly to the reacting molecules, leading to a dramatic reduction in reaction times compared to conventional heating methods. nih.govdergipark.org.tr This efficiency translates to lower energy consumption and higher throughput.

Furthermore, the principles of atom economy and process simplification are embodied in one-pot, multicomponent reactions. biointerfaceresearch.com By combining several synthetic steps into a single operation without isolating intermediates, these reactions minimize the consumption of materials and energy, and reduce the generation of waste. The catalytic synthesis of 1H-pyrazole-1-carbothioamides, where multiple bonds are formed in a single pot, exemplifies this elegant and efficient approach. biointerfaceresearch.com The use of a recyclable catalyst further enhances the green credentials of the process. biointerfaceresearch.com

Table 2: Application of Green Chemistry Principles in Synthesis
Green Chemistry PrincipleApplication in Pyrazole Carbothioamide SynthesisExample ProtocolReference
Use of Safer SolventsEmploying water as the reaction medium instead of volatile organic compounds.Microwave-assisted synthesis of 4,5-dihydro-1H-pyrazole-1-carbothioamides. dergipark.org.tr
Pollution Prevention (Solvent-Free)Conducting reactions under neat conditions to eliminate solvent waste.Catalytic synthesis of 1H-pyrazole-1-carbothioamide derivatives at 60-70°C. biointerfaceresearch.com
Energy EfficiencyUtilizing microwave irradiation for rapid heating and significantly shorter reaction times.Microwave-assisted protocols achieving high yields in minutes versus hours. dergipark.org.tr
Atom Economy / One-Pot ReactionsCombining multiple reactants in a single step to form complex products, minimizing byproducts.One-pot, three-component synthesis of 1H-pyrazole-1-carbothioamide derivatives. biointerfaceresearch.com

Chemical Transformations and Derivatization Studies of 1 Phenyl 1h Pyrazole 4 Carbothioamide Scaffolds

Cyclocondensation Reactions for Fused Heterocyclic Systems

The carbothioamide functional group is a key synthon for the construction of various fused heterocyclic systems. Its nucleophilic sulfur and nitrogen atoms readily participate in cyclocondensation reactions with appropriate bifunctional electrophiles.

A prominent transformation of 1-phenyl-1H-pyrazole-4-carbothioamide and its derivatives is the Hantzsch thiazole (B1198619) synthesis. This reaction typically involves the cyclocondensation with α-haloketones, such as substituted phenacyl bromides, to yield pyrazolyl-thiazole hybrids. These reactions are often carried out by refluxing the reactants in a suitable solvent like ethanol. nih.govnih.gov

The general scheme for this reaction involves the initial S-alkylation of the carbothioamide by the α-haloketone, followed by intramolecular cyclization and dehydration to form the thiazole ring. This method has been employed to synthesize a wide array of 2-(pyrazol-4-yl)-thiazole derivatives. nih.gov

A study detailed the synthesis of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles via the cyclocondensation of 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamides with various substituted phenacyl bromides. nih.gov Another report describes a one-pot synthesis of 2,4-disubstituted thiazolyl pyrazole (B372694) derivatives from pyrazole-4-carbaldehydes, thiosemicarbazides, and α-haloketones, highlighting both conventional heating and grinding methods. cdnsciencepub.com

Table 1: Examples of Thiazole Derivative Synthesis from Pyrazole Carbothioamides

ReactantsReaction ConditionsProductReference
5-Aryl-1-phenyl-1H-pyrazole-3-carbothioamide and substituted phenacyl bromidesEthanol, reflux2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles nih.gov
Pyrazole-4-carbaldehydes, thiosemicarbazides, and α-haloketonesEthanol, reflux or grinding at room temperature2,4-Disubstituted thiazolyl pyrazole derivatives cdnsciencepub.com

Beyond thiazoles, the pyrazole carbothioamide scaffold can be utilized to construct other fused heterocyclic systems. For instance, pyrazolo[3,4-d]pyrimidines can be synthesized from precursors such as 5-amino-1-phenyl-1H-pyrazole-4-carboxamide, which can be derived from the corresponding carbothioamide. nih.gov One synthetic route involves the fusion of the carboxamide with urea. nih.gov The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones has been achieved by reacting 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d] nih.govacs.orgoxazin-4-one with thiourea. nih.gov

The synthesis of pyrazolo[4,3-c]pyridines has also been reported, although often starting from different pyrazole precursors. nih.gov However, the general reactivity of the pyrazole scaffold suggests that with appropriate reagents, the carbothioamide derivative could be a viable starting material for such fused systems. Additionally, the intramolecular nitrile oxide cycloaddition (INOC) reaction has been used to create pyrazolo[4′,3′:5,6]pyrano[4,3-c] cdnsciencepub.comacs.orgoxazoles from pyrazole-4-carbaldehyde oximes, which are derivatives of the corresponding aldehydes used to synthesize the carbothioamide. mdpi.com

Substitution and Functionalization on the Pyrazole and Phenyl Rings

The pyrazole and phenyl rings of the this compound scaffold are susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. The pyrazole ring is generally reactive towards electrophiles at the 4-position, unless it is already substituted. rrbdavc.org

Halogenation is a common functionalization reaction. Pyrazoles can be halogenated at the C4 position using N-halosuccinimides (NXS, where X = Cl, Br, I) under mild conditions. researchgate.net For instance, the reaction of pyrazoles with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in solvents like dimethyl sulfoxide (B87167) (DMSO) can afford the corresponding 4-halo-pyrazoles in good yields. beilstein-archives.org

Nitration of the pyrazole ring can also be achieved. For example, the nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with concentrated nitric acid in acetic anhydride (B1165640) leads to the introduction of a nitro group at the 4-position. nih.gov Similarly, nitration of the phenyl ring is also possible, typically leading to substitution at the para-position due to the directing effect of the pyrazole ring. The nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole can also result in nitration of the phenyl group. nih.gov

Furthermore, other functional groups can be introduced. For instance, thiocyanation and selenocyanation of the pyrazole C4-position can be achieved using reagents like NH4SCN/KSeCN mediated by PhICl2. beilstein-journals.org

Table 3: Examples of Ring Substitution and Functionalization

Reaction TypeReagents and ConditionsPosition of FunctionalizationReference
HalogenationN-Halosuccinimides (NBS, NCS, NIS) in CCl4 or waterPyrazole C4-position researchgate.net
NitrationConcentrated HNO3 in acetic anhydridePyrazole C4-position and/or Phenyl ring nih.gov
ThiocyanationPhICl2 and NH4SCNPyrazole C4-position beilstein-journals.org
SelenocyanationPhICl2 and KSeCNPyrazole C4-position beilstein-journals.org

Formation of Pyrazoline Carboxamide/Carbothioamide Derivatives

Pyrazoline carbothioamide and carboxamide derivatives are commonly synthesized through the cyclocondensation of α,β-unsaturated ketones (chalcones) with thiosemicarbazide (B42300) or semicarbazide, respectively. acs.orgresearchgate.net This reaction proceeds via a nucleophilic addition of the hydrazine (B178648) derivative to the β-carbon of the chalcone (B49325), followed by an intramolecular cyclization and dehydration to form the five-membered pyrazoline ring. researchgate.net

A variety of substituted chalcones can be reacted with thiosemicarbazide in the presence of a base, such as sodium hydroxide (B78521) in ethanol, or in an acidic medium like glacial acetic acid under reflux, to yield the corresponding 4,5-dihydro-1H-pyrazole-1-carbothioamides. acs.orgresearchgate.netresearchgate.net

For example, the synthesis of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide and 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been achieved through the cyclocondensation of the respective chalcone derivatives with thiosemicarbazide. researchgate.net

Table 4: Synthesis of Pyrazoline Carbothioamide/Carboxamide Derivatives

ReactantsReaction ConditionsProduct TypeReference
Chalcones and ThiosemicarbazideGlacial acetic acid, refluxPyrazoline carbothioamide derivatives acs.orgresearchgate.net
Chalcones and SemicarbazideGlacial acetic acid, refluxPyrazoline carboxamide derivatives acs.orgresearchgate.net
Chalcones and ThiosemicarbazideNaOH, ethanol, refluxPyrazoline carbothioamide derivatives researchgate.netresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Phenyl 1h Pyrazole 4 Carbothioamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, signal multiplicity, and coupling constants, the precise arrangement of atoms within the pyrazole (B372694) and phenyl rings, as well as the carbothioamide moiety, can be determined.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

In the ¹H NMR spectrum of pyrazole carbothioamide derivatives, protons on the aromatic rings typically appear as multiplets in the downfield region (δ 6.8-8.6 ppm). biointerfaceresearch.comresearchgate.netmdpi.com The protons of the pyrazole ring itself also resonate in this aromatic region. For instance, in 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the pyrazole protons show signals at δ 7.65, 7.53, and 6.27 ppm. mdpi.com The protons of the thioamide (-CSNH₂) group are expected to appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration. In one analogue, the NH₂ protons appear as a singlet at δ 8.29 ppm. nanobioletters.com

The ¹³C NMR spectrum provides complementary data, with the carbon of the carbothioamide group (C=S) being particularly characteristic, appearing significantly downfield. For example, in 5-amino-3-(3-chlorophenyl)-4-cyano-N-ethyl-1H-pyrazole-1-carbothioamide, the C=S carbon resonates at δ 175.18 ppm, while in another derivative it appears at δ 176.1 ppm. biointerfaceresearch.comnanobioletters.com Carbons within the phenyl and pyrazole rings typically appear in the δ 109-166 ppm range. biointerfaceresearch.commdpi.com

Detailed NMR data for representative pyrazole carbothioamide analogues are presented below.

Table 1: ¹H and ¹³C NMR Data for Selected 1-Phenyl-1H-pyrazole-4-carbothioamide Analogues
Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)Source
5-(4-(Dimethylamino)phenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide2.98 (s, 6H, CH₃), 3.64 (dd, 1H), 3.94 (dd, 1H), 4.24 (dd, 1H), 6.88-7.07 (m, 4H, Ar-H), 7.40-7.65 (m, 4H, Ar-H), 8.29 (s, 2H, NH₂)39.8 (2C, N(CH₃)₂), 131.3, 133.8, 135.4, 149.3, 153.7 (C-3), 176.1 (C=S) nanobioletters.com
5-Amino-3-(3-chlorophenyl)-4-cyano-N-ethyl-1H-pyrazole-1-carbothioamide11.51 (s, 1H, NH), 8.52-7.51 (m, 4H, Ar-H), 8.03 (s, 2H, NH₂), 3.50 (q, 2H, CH₂), 1.18 (t, 3H, CH₃)175.18 (C=S), 166.65, 160.40, 134.18, 134.14, 129.22, 129.13, 128.20, 125.11, 115.69 (CN), 112.81 (Ar-C), 39.06 (CH₂), 16.34 (CH₃) biointerfaceresearch.com

To unambiguously assign all proton and carbon signals, especially in complex analogues, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. emerypharma.com For this compound, COSY spectra would show correlations between adjacent protons on the phenyl ring and between protons on the pyrazole ring, confirming their connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps proton signals to the carbon atoms to which they are directly attached. emerypharma.com This is invaluable for assigning carbon signals based on the more easily interpreted proton spectrum. emerypharma.com For instance, the signals for the pyrazole ring protons can be used to definitively identify the signals of their corresponding pyrazole ring carbons.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. This information complements the ¹³C and HSQC data to confirm the nature of each carbon atom in the aliphatic parts of any analogue's structure.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns. The mass spectrum of various pyrazole carbothioamide derivatives confirms their proposed structures by showing the correct molecular ion peak. biointerfaceresearch.comresearchgate.netnanobioletters.com

The fragmentation of the pyrazole ring is a key diagnostic feature. researchgate.netresearchgate.net Common fragmentation pathways for pyrazoles include the expulsion of a hydrogen cyanide (HCN) molecule or the loss of a nitrogen molecule (N₂) from the molecular ion or a protonated precursor. researchgate.netresearchgate.net For this compound, the fragmentation pattern would likely involve initial cleavages at the carbothioamide group followed by the characteristic fragmentation of the pyrazole core.

Table 2: Mass Spectrometry Data for Pyrazole Carbothioamide Analogues
CompoundMolecular FormulaMolecular WeightObserved m/zSource
This compoundC₁₀H₉N₃S203.27Not specified americanelements.com
5-(4-(Dimethylamino)phenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideC₁₈H₁₉ClN₄S358.89358.1 (M⁺), 360.0 (M⁺+2) nanobioletters.com
5-Amino-4-cyano-N-(p-tolyl)-3-methyl-1H-pyrazole-1-carbothioamideC₁₃H₁₃N₅S271.34271 (M⁺) biointerfaceresearch.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the parent ion and its fragments, serving as definitive proof of the molecular formula. nih.gov For this compound (C₁₀H₉N₃S), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. biointerfaceresearch.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. masterorganicchemistry.com The IR spectrum provides a characteristic fingerprint of the molecule, allowing for the identification of key structural components.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its main functional groups. The N-H stretching vibrations of the primary thioamide (-NH₂) are expected to appear as one or two bands in the region of 3400-3100 cm⁻¹. biointerfaceresearch.com The C-H stretching of the aromatic phenyl and pyrazole rings typically occurs just above 3000 cm⁻¹. libretexts.org The stretching vibration of the C=S bond is a key diagnostic peak, usually found in the 1250-1020 cm⁻¹ region, though its position can vary. biointerfaceresearch.comresearchgate.net Other significant peaks include the C=N and C=C stretching vibrations from the pyrazole and phenyl rings in the 1620-1450 cm⁻¹ range. biointerfaceresearch.comresearchgate.net

Table 3: Characteristic IR Absorption Bands for Pyrazole Carbothioamides
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Source
N-H (Thioamide)Stretching3400 - 3100 biointerfaceresearch.com
C-H (Aromatic)Stretching3100 - 3000 libretexts.org
C=N (Pyrazole ring)Stretching1620 - 1580 biointerfaceresearch.comresearchgate.net
C=C (Aromatic ring)Stretching1600 - 1450 libretexts.org
C=S (Thioamide)Stretching1250 - 1020 biointerfaceresearch.comresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur) in a pure compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's empirical and molecular formula. biointerfaceresearch.comresearchgate.netmdpi.com For newly synthesized analogues of this compound, elemental analysis is a crucial final step to confirm their purity and composition. nanobioletters.com

For C₁₀H₉N₃S, the theoretical elemental composition is:

Carbon (C): 59.09%

Hydrogen (H): 4.46%

Nitrogen (N): 20.67%

Sulfur (S): 15.78%

Experimental results for analogues typically show a deviation of less than 0.5% from the calculated values, confirming their successful synthesis and purification. biointerfaceresearch.comresearchgate.net

Table 4: Elemental Analysis Data for Representative Pyrazole Analogues
CompoundMolecular FormulaCalculated (%)Found (%)Source
5-Amino-3-(3-chlorophenyl)-4-cyano-N-ethyl-1H-pyrazole-1-carbothioamideC₁₃H₁₂ClN₅SC: 51.06, H: 3.96, N: 22.90, S: 10.48C: 51.00, H: 3.89, N: 22.83, S: 10.39 biointerfaceresearch.com
5-(4-(Dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamideC₁₈H₂₀N₄SC: 66.64, H: 6.21, N: 17.27C: 66.53, H: 6.17, N: 17.22 nanobioletters.com
5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamideC₁₇H₁₇N₃OSC: 65.57, N: 13.49, S: 10.30C: 65.52, N: 13.45, S: 10.25 researchgate.net

Computational Chemistry and Theoretical Investigations of 1 Phenyl 1h Pyrazole 4 Carbothioamide Architectures

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of pyrazole (B372694) carbothioamide structures. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and other associated properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. The B3LYP functional combined with basis sets like 6-311++G(d,p) or 6-31G* is frequently employed to optimize the molecular geometry of pyrazole derivatives, determining the most stable three-dimensional arrangement of atoms. tandfonline.comtandfonline.com These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which often show good agreement with experimental results from X-ray crystallography. tandfonline.comresearchgate.net

DFT is also used to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap are key indicators of a molecule's chemical reactivity and kinetic stability. jcsp.org.pk A smaller HOMO-LUMO gap suggests higher reactivity and better electron delocalization capabilities. jcsp.org.pk For instance, in related pyrazole-carboxamides, the HOMO is often delocalized over the naphthyl moiety, while the LUMO is localized across the entire compound, and the energy gap can be calculated to predict stability. jcsp.org.pk These electronic and charge transfer properties can be further explained using the density of states (DOS).

Computational MethodBasis SetProperties InvestigatedKey Findings
DFT (B3LYP)6-311++G(d,p) / 6-31GGeometry Optimization, Electronic Structure (HOMO-LUMO)Provides optimized molecular geometries and predicts chemical reactivity and stability through FMO analysis. tandfonline.comtandfonline.com
TD-DFTTD-B3LYP/6-31GAbsorption SpectraComputes electronic absorption wavelengths to correlate with experimental UV-Vis spectra.

Vibrational frequency analysis, typically performed using DFT methods, calculates the vibrational modes of a molecule. The computed frequencies and their corresponding vibrational assignments are compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure. tandfonline.comderpharmachemica.com Theoretical calculations often show a high correlation with experimental values. derpharmachemica.com

For pyrazole derivatives, this analysis helps in identifying characteristic stretching and bending vibrations. For example, in a related (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, C-H stretching vibrations of the phenyl rings were calculated to be in the 3081-3026 cm⁻¹ range. derpharmachemica.com In other pyrazole derivatives, the C=N stretching mode has been reported around 1553-1610 cm⁻¹ in IR spectra and calculated at similar theoretical values. researchgate.net Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of the vibrational bands to specific atomic motions within the molecule.

Molecular Modeling and Docking Studies for Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For 1-phenyl-1H-pyrazole-4-carbothioamide derivatives, docking studies are crucial for elucidating their potential as therapeutic agents by examining their interactions with biological targets like enzymes or receptors. nih.gov

These studies have been performed on various pyrazole derivatives to predict their binding modes and affinities for targets such as Epidermal Growth Factor Receptor (EGFR) kinase, thymidylate synthase, and DNA. nih.govresearchgate.netnih.gov Using software like Autodock Vina, researchers can identify key intermolecular interactions, such as hydrogen bonds and π-π stacking, between the ligand and the active site residues of the protein. tandfonline.com For example, docking studies of pyrazole carbothiamide derivatives with human Dihydrofolate Reductase (DHFR) revealed multiple bonding interactions within the active site, correlating with their potential anticancer activity. researchgate.net These computational predictions help in understanding the structural basis of biological activity and in designing new compounds with improved potency. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. ej-chem.org For 1H-pyrazole-1-carbothioamide derivatives, 2D-QSAR studies have been conducted to understand how different structural features influence their inhibitory activity against targets like EGFR kinase. nih.govacs.org

In these studies, various molecular descriptors (representing physicochemical properties) are correlated with the biological activity (e.g., pIC50 values) using statistical methods like multiple linear regression (MLR) and partial least-squares (PLS). nih.govacs.org The resulting QSAR models can predict the activity of newly designed compounds before their synthesis, thus guiding the development of more potent derivatives. nih.gov Studies have shown that for 1H-pyrazole-1-carbothioamide derivatives, activity against EGFR kinase is significantly influenced by adjacency distance matrix descriptors. nih.gov

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. tandfonline.com This analysis maps various properties onto the molecular surface, providing insights into the nature and extent of different intermolecular contacts. researchgate.net For pyrazole carbothioamide derivatives, this technique is used to analyze interactions such as H···H, O···H, C···H, and N···H contacts that govern the crystal packing. tandfonline.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. This is crucial for flexible molecules like this compound, as the bioactive conformation that binds to a biological target may not be the lowest energy conformation in isolation.

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their complexes over time. researchgate.net By simulating the motions of atoms and molecules, MD provides insights into the stability of ligand-protein complexes predicted by docking studies. dntb.gov.ua Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD), which measures the deviation of the protein backbone from its initial structure, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual residues. researchgate.net Stable RMSD values over the simulation time suggest a stable protein-ligand complex. These simulations offer a more realistic view of the molecular interactions in a dynamic environment, complementing the static picture provided by molecular docking. researchgate.netdntb.gov.ua

Advanced Analytical Methodologies for Detection and Quantification of 1 Phenyl 1h Pyrazole 4 Carbothioamide

Method Development and Validation Protocols

Any new analytical method must be validated to ensure its reliability, accuracy, and precision for its intended purpose. The validation process is typically performed in accordance with the International Council for Harmonisation (ICH) Q2 (R1) guidelines. up.ac.za This involves a thorough evaluation of several key performance parameters.

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte. The linearity of the HPLC-PDA method for the reference pyrazole (B372694) derivative was established over a concentration range of 2.5–50 µg/mL. up.ac.za The relationship between peak area and concentration yielded a coefficient of determination (R²) of 0.9994, indicating a strong linear relationship. up.ac.za

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For the reference method, the Relative Standard Deviation (RSD) was below 2%, which is within the acceptable limits and indicates high precision. up.ac.za

Accuracy: Accuracy reflects the closeness of the test results to the true value. It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. The validated method for the analogous compound showed excellent accuracy, with recovery rates ranging from 110% to 112%. up.ac.za

Reproducibility: While not always required for methods within a single laboratory, reproducibility assesses the precision between different labs. The high levels of precision and accuracy in the reference study suggest that the method is robust and likely reproducible. up.ac.za

The sensitivity of an analytical method is defined by its Limits of Detection (LOD) and Quantification (LOQ). sepscience.comsepscience.com

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. sepscience.com

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. sepscience.com

For the reference pyrazole derivative, the LOD and LOQ were calculated to be 2.43 µg/mL and 7.38 µg/mL, respectively, demonstrating the high sensitivity of the developed method. up.ac.zaresearchgate.net

Table 2: Summary of Method Validation Parameters (Illustrative Example) up.ac.zaresearchgate.net

Validation Parameter Result Acceptance Criteria (ICH)
Linearity Range 2.5–50 µg/mL -
Correlation Coefficient (R²) 0.9994 ≥ 0.999
Accuracy (% Recovery) 110% – 112% Typically 80% – 120%
Precision (% RSD) < 2% ≤ 2%
Limit of Detection (LOD) 2.43 µg/mL -

| Limit of Quantification (LOQ) | 7.38 µg/mL | - |

Applications in Analytical Research

A validated HPLC-PDA method is a powerful tool in analytical research and quality control. up.ac.za The primary application is the accurate detection and quantification of the target compound in various forms, such as in raw materials or finished products like nanosuspensions. up.ac.zaresearchgate.net

Furthermore, such a method is crucial for:

Quality Control: Ensuring the identity, purity, and concentration of the compound in bulk substances and pharmaceutical formulations. up.ac.za

Impurity Profiling: Detecting and quantifying any impurities or degradation products that may be present. up.ac.za

Stability Testing: Assessing the stability of the compound under various environmental conditions (e.g., temperature, humidity, light) over time. up.ac.za

Drug Release Studies: Quantifying the release of the active compound from a dosage form in dissolution studies. up.ac.za

Structure Activity Relationship Sar Studies for 1 Phenyl 1h Pyrazole 4 Carbothioamide Frameworks

Impact of Substituent Variation on Molecular Functionality

The biological activity of the 1-phenyl-1H-pyrazole-4-carbothioamide scaffold is highly dependent on the nature and position of substituents on its aromatic rings. Research has demonstrated that modifications can significantly influence the compound's efficacy as an antimicrobial, anticancer, or enzyme inhibitory agent.

Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating the impact of various substituents. For instance, a 2D-QSAR study on a series of 1H-pyrazole-1-carbothioamide derivatives as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors highlighted the importance of adjacency distance matrix descriptors in influencing their activity. acs.orgnih.gov This suggests that the spatial arrangement and electronic properties of substituents are key determinants of their inhibitory potential.

In the context of antimicrobial activity, specific substitutions have been shown to enhance potency. For example, in a series of N,N-dimethylaminophenyl substituted pyrazole (B372694) carbothioamide derivatives, compounds with a 4-chlorophenyl or a 4-fluorophenyl group at the 3-position of the pyrazole ring exhibited excellent inhibition against various fungal and bacterial strains. nanobioletters.com The presence of electron-withdrawing groups on the phenyl ring at position 3 appears to be beneficial for antimicrobial action.

The following table summarizes the impact of different substituents on the biological activity of this compound analogs based on various studies.

Compound Series Substituent Position Substituent Type Observed Impact on Activity Reference
1H-pyrazole-1-carbothioamide derivativesPhenyl ring at N-1VariedInfluences EGFR kinase inhibition acs.orgnih.gov
Pyrazole carbothioamide derivativesPhenyl ring at C-3Electron-withdrawing (e.g., -Cl, -F)Enhanced antifungal and antibacterial activity nanobioletters.com
Pyrazole carbothioamide derivativesPhenyl ring at C-5N,N-dimethylaminoPotent antimicrobial activity nanobioletters.com
1,3-diphenyl-1H-pyrazole-4-carbaldehydesPhenyl ring at N-14-substituted phenylModulated anti-inflammatory activity nih.gov
1-phenylpyrazolesPhenyl ring at N-13-cyano-4-neopentyloxyPotent xanthine (B1682287) oxidase inhibition nih.gov

Furthermore, studies on pyrazoline-based carbothioamide/carboxamide analogs have shown that the nature of the substituent on the phenyl ring at the 5-position of the pyrazoline ring plays a critical role in their anticancer activity. nih.gov

Stereochemical Considerations in Structure-Activity Relationships

The influence of stereochemistry on the biological activity of this compound frameworks is a crucial aspect of their SAR. While specific studies focusing solely on the stereoisomers of this particular scaffold are not extensively detailed in the reviewed literature, the principles of stereochemistry in drug design are broadly applicable. The presence of chiral centers, which can arise from certain substitution patterns on the pyrazole ring or its side chains, can lead to enantiomers or diastereomers with potentially different biological activities and pharmacokinetic profiles.

For many biologically active compounds, one enantiomer is often more active than the other (eutomer vs. distomer). This is because biological targets such as enzymes and receptors are chiral, leading to stereospecific interactions. Although the currently available literature on this compound does not provide specific examples of stereoisomeric differentiation in SAR, it is a critical consideration for future drug development based on this scaffold.

Ligand Design Principles Derived from SAR

Based on the structure-activity relationship studies of this compound and its analogs, several key ligand design principles can be derived to guide the development of more potent and selective compounds.

Substitution on the Phenyl Rings: The phenyl rings at the N-1 and C-3/C-5 positions of the pyrazole core are key sites for modification.

For antimicrobial activity, the introduction of electron-withdrawing groups (e.g., halogens) on the phenyl ring at the 3-position is a promising strategy. nanobioletters.com

For anticancer activity, modifications on the phenyl ring at the 5-position have shown significant effects. nih.gov

For enzyme inhibition, such as xanthine oxidase, specific substitution patterns like a cyano and a bulky ether group on the N-1 phenyl ring can lead to high potency. nih.gov

The Carbothioamide Moiety: The carbothioamide group is a critical pharmacophore. Its ability to act as a hydrogen bond donor and acceptor, as well as its potential for metal chelation, likely contributes to the biological activity of these compounds. Modifications of the terminal amine of the carbothioamide could be explored to modulate solubility and target interactions.

Scaffold Rigidity and Conformation: The relative orientation of the phenyl rings and the carbothioamide group is important for binding to biological targets. Introducing substituents that restrict the conformation of the molecule could lead to an increase in binding affinity and selectivity.

Exploiting QSAR Insights: The descriptors identified in QSAR models, such as adjacency distance matrix descriptors for EGFR kinase inhibitors, should be a primary consideration in the design of new analogs. acs.orgnih.gov This involves a computational approach to predict the activity of designed molecules before their synthesis.

Q & A

Q. What are the recommended synthetic routes and characterization methods for 1-phenyl-1H-pyrazole-4-carbothioamide?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or via Vilsmeier-Haack formylation of pyrazole intermediates. For example, derivatives are synthesized by reacting acetophenone arylhydrazones with POCl₃/DMF, followed by thioamide functionalization using Lawesson’s reagent. Key steps include:

  • Reaction conditions : Ethanol as a solvent, potassium hydroxide as a base, and reflux at 80–90°C for 4–6 hours .
  • Characterization : ¹H NMR for confirming substitution patterns (e.g., pyrazole proton signals at δ 7.2–8.5 ppm), IR for thioamide C=S stretches (~1250 cm⁻¹), and ESI-MS for molecular ion validation .

Q. How is the compound screened for preliminary biological activity?

Standard assays include:

  • Antimicrobial testing : Agar diffusion assays against E. coli and S. aureus, with MIC values compared to controls like ampicillin .
  • Anticancer screening : MTT assays on human cancer cell lines (e.g., MCF-7), with IC₅₀ values calculated using non-linear regression .
  • Enzyme inhibition : Spectrophotometric assays targeting dihydrofolate reductase (DHFR), with activity correlated to docking scores .

Q. What crystallographic techniques are used for structural elucidation?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL for structure solution, with R₁ values < 0.05 for high-resolution data .
  • Visualization : ORTEP-3 for thermal ellipsoid plots to assess disorder or twinning .

Advanced Research Questions

Q. How are synthetic challenges like low yields or impurities addressed?

  • Purity optimization : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .
  • Alternative pathways : Microwave-assisted synthesis (100°C, 30 min) improves yield by 15–20% compared to conventional reflux .
  • Byproduct analysis : LC-MS identifies intermediates, guiding stoichiometric adjustments .

Q. What advanced crystallographic methods resolve structural ambiguities?

  • Twinning refinement : SHELXL’s TWIN/BASF commands handle pseudo-merohedral twinning, common in pyrazole derivatives .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···S contacts in thioamide derivatives) .
  • Density functional theory (DFT) : Validates bond lengths/angles against experimental SCXRD data .

Q. How are computational docking studies designed to predict biological activity?

  • Target selection : DHFR (PDB: 1KMS) for anticancer activity .

  • Docking software : AutoDock Vina with Lamarckian GA parameters (exhaustiveness = 20).

  • Validation : RMSD ≤ 2.0 Å between docked and co-crystallized ligands ensures reliability .
    Example docking results :

    CompoundDocking Score (kcal/mol)H-Bond Interactions
    1a -9.2Asp94, Leu5
    1b -8.7Arg57, Gly95

Q. How is structure-activity relationship (SAR) analyzed for derivatives?

  • Electron-withdrawing groups : 4-NO₂ substitution enhances DHFR inhibition (IC₅₀ = 2.1 µM vs. 8.3 µM for unsubstituted analogs) .
  • Steric effects : Bulky substituents at C3 reduce activity due to steric clashes in the DHFR active site .
  • Thioamide vs. carboxamide : Thioamide derivatives show 3–5× higher antimicrobial potency, attributed to improved membrane permeability .

Q. How are contradictions between computational and experimental data resolved?

  • False-negative docking : MD simulations (50 ns) assess binding stability if docking scores conflict with in vitro activity .
  • False-positive results : Competitive STD-NMR confirms ligand binding in solution .
  • Synthetic validation : Re-synthesize derivatives with alternative substituents to test SAR hypotheses .

Methodological Notes

  • Key references : SHELX , ORTEP , and Acta Crystallographica provide authoritative protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.